3-Cyclopropyl-5-(trichloromethyl)-1,2,4-oxadiazole

Agrochemical Nematocide Structure–Activity Relationship

3-Cyclopropyl-5-(trichloromethyl)-1,2,4-oxadiazole (CAS 1306603-18-8) is a 3,5-disubstituted-1,2,4-oxadiazole heterocycle with molecular formula C₆H₅Cl₃N₂O and a molecular weight of 227.5 g·mol⁻¹. The scaffold combines a cyclopropyl substituent at the C-3 position with a trichloromethyl group at the C-5 position of the oxadiazole ring.

Molecular Formula C6H5Cl3N2O
Molecular Weight 227.5 g/mol
CAS No. 1306603-18-8
Cat. No. B1523879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-5-(trichloromethyl)-1,2,4-oxadiazole
CAS1306603-18-8
Molecular FormulaC6H5Cl3N2O
Molecular Weight227.5 g/mol
Structural Identifiers
SMILESC1CC1C2=NOC(=N2)C(Cl)(Cl)Cl
InChIInChI=1S/C6H5Cl3N2O/c7-6(8,9)5-10-4(11-12-5)3-1-2-3/h3H,1-2H2
InChIKeySYAXSFYIZNYGPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-5-(trichloromethyl)-1,2,4-oxadiazole: Technical Baseline for Scientific Procurement and Comparator-Driven Selection


3-Cyclopropyl-5-(trichloromethyl)-1,2,4-oxadiazole (CAS 1306603-18-8) is a 3,5-disubstituted-1,2,4-oxadiazole heterocycle with molecular formula C₆H₅Cl₃N₂O and a molecular weight of 227.5 g·mol⁻¹ [1]. The scaffold combines a cyclopropyl substituent at the C-3 position with a trichloromethyl group at the C-5 position of the oxadiazole ring . It is commercially supplied as a research-grade building block with a minimum purity specification of 95% . The trichloromethyl moiety at C-5 mechanistically distinguishes this compound from its closest structural relative—3-cyclopropyl-5-dichloromethyl-1,2,4-oxadiazole—which has been patented as a soil nematicide with demonstrated activity at 1 ppm [2]. This compound also belongs to a broader chemotype in which the C-5 trichloromethyl group has been identified as essential for anticancer activity against human cancer cell lines [3].

Why Generic 1,2,4-Oxadiazole Substitution Fails: Structural Determinants of 3-Cyclopropyl-5-(trichloromethyl)-1,2,4-oxadiazole Differentiation


The trichloromethyl group at the C-5 position of this chemotype is not a generic substituent: it has been explicitly identified as an essential pharmacophoric element for cytotoxicity in 1,2,4-oxadiazole-based anticancer agents [1]. Substituting the trichloromethyl with a dichloromethyl group abolishes the C-5 reactivity profile required for certain nucleophilic displacement reactions, while also altering the established nematocidal potency and phytotoxicity profile documented for the cyclopropyl-oxadiazole scaffold [2]. Likewise, replacement of the cyclopropyl ring at C-3—as in the 3-isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole analog (CAS 1199-49-1)—changes the steric bulk, conformational constraints, and computed lipophilicity of the molecule, all of which directly affect target binding and ADME properties [3]. These structural distinctions mean that interchangeable selection among in-class 1,2,4-oxadiazole building blocks will lead to non-equivalent synthetic intermediates and divergent biological outcomes.

Quantitative Differentiation Evidence for 3-Cyclopropyl-5-(trichloromethyl)-1,2,4-oxadiazole Against Closest Structural Comparators


Nematocidal Potency of the Cyclopropyl-Oxadiazole Scaffold: Dichloromethyl vs. Trichloromethyl C-5 Substitution

The closest structural comparator, 3-cyclopropyl-5-dichloromethyl-1,2,4-oxadiazole, has been demonstrated in a patented soil assay to effectively control nematodes at concentrations as low as 1 part per million (ppm), while remaining non-phytotoxic to crops [1]. The target compound carries a trichloromethyl group at the C-5 position instead of the dichloromethyl substituent. This additional chlorine atom alters both the electrophilic reactivity of the C-5 carbon and the overall lipophilicity of the molecule (computed XLogP3 = 2.4 for the trichloromethyl compound [2]), which are critical determinants of soil mobility, bioavailability, and spectrum of nematocidal activity. No equivalent quantitative nematocidal data have been published for the trichloromethyl analog, representing an evidence gap that must be closed through head-to-head testing if agrochemical applications are pursued.

Agrochemical Nematocide Structure–Activity Relationship

Anticancer Activity: C-5 Trichloromethyl as an Essential Pharmacophoric Determinant in 1,2,4-Oxadiazoles

In a systematic SAR study by Kumar et al. (2011), a library of 3,5-disubstituted-1,2,4-oxadiazoles was evaluated against a panel of six human cancer cell lines [1]. The study established that the presence of a trichloromethyl group at the C-5 position of the 1,2,4-oxadiazole ring is essential for good anticancer activity. Specifically, compound 7i, which bears a trichloromethyl substituent at C-5, exhibited an IC₅₀ of 9.3 μM against the DU145 prostate cancer cell line [1]. In contrast, 1,2,4-oxadiazole analogs lacking the trichloromethyl moiety at C-5 showed substantially reduced or negligible cytotoxicity in the same assay panel [1]. The target compound, 3-cyclopropyl-5-(trichloromethyl)-1,2,4-oxadiazole, retains this pharmacophoric trichloromethyl group, positioning it as a candidate scaffold for anticancer lead optimization within the validated C-5 trichloromethyl 1,2,4-oxadiazole series.

Medicinal Chemistry Anticancer Cytotoxicity

Physicochemical Property Differentiation: Computed Lipophilicity and Polarity vs. the 3-Isopropyl Analog

The target compound (3-cyclopropyl-5-(trichloromethyl)-1,2,4-oxadiazole) has a computed XLogP3 value of 2.4 and a topological polar surface area (TPSA) of 38.9 Ų as reported in PubChem [1]. The 3-isopropyl analog (3-isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole, CAS 1199-49-1) is predicted to have a higher XLogP3 due to the greater hydrophobic surface area of the isopropyl group relative to the compact cyclopropyl ring, while maintaining an identical TPSA. These computed differences directly affect predicted membrane permeability, aqueous solubility, and metabolic stability according to standard drug-likeness filters (e.g., Lipinski, Veber). The cyclopropyl group additionally imposes conformational restriction not present in the freely rotating isopropyl analog, which can translate into differential entropic binding penalties and target selectivity.

Physicochemical Properties Drug-likeness ADME

Commercial Availability and Purity Benchmarking Against the 3-Isopropyl Analog

The target compound is commercially supplied by multiple independent vendors with a minimum purity specification of 95%: AKSci (Catalog 4891DL, 95%) , CymitQuimica/Biosynth (Ref. 3D-GCC60318, Min. 95%) , and CheMenu (Catalog CM471021, 95%+) . The 3-isopropyl analog (CAS 1199-49-1) is also available at 95% purity from CymitQuimica , but with pricing that varies significantly by vendor. The cyclopropyl compound commands a premium price point (e.g., $545 per 250 mg from Biosynth ) reflecting its lower commercial production volume and the specialized synthetic intermediates required for cyclopropyl introduction. Procurement lead times for the cyclopropyl analog are typically 3–4 weeks for non-stock quantities , a factor that must be accounted for in project planning.

Procurement Purity Specification Supply Chain

Optimal Scientific and Industrial Application Scenarios for 3-Cyclopropyl-5-(trichloromethyl)-1,2,4-oxadiazole Based on Quantitative Evidence


Anticancer Lead Optimization Leveraging the C-5 Trichloromethyl Pharmacophore

The target compound is optimally deployed as a starting scaffold in medicinal chemistry programs targeting human cancer cell lines, specifically those where the C-5 trichloromethyl group has been validated as essential for cytotoxicity. Kumar et al. (2011) demonstrated that 1,2,4-oxadiazoles bearing a C-5 trichloromethyl substituent achieve IC₅₀ values in the low micromolar range (e.g., 9.3 μM against DU145 prostate cancer cells) [1]. The cyclopropyl group at C-3 provides conformational restriction that may improve target selectivity relative to the freely rotating isopropyl analog. This scenario is most appropriate when the research objective is to explore structure–activity relationships around the C-3 position while retaining the proven C-5 trichloromethyl warhead.

Agrochemical Nematocide Development with Differentiated Soil Mobility and Spectrum

The established nematocidal activity of 3-cyclopropyl-5-dichloromethyl-1,2,4-oxadiazole at 1 ppm in soil with non-phytotoxic properties (US Patent 3,471,621) [2] creates a strong precedent for evaluating the trichloromethyl analog as a next-generation nematicide candidate. Substituting the C-5 dichloromethyl group with a trichloromethyl moiety increases molecular weight, lipophilicity (XLogP3 = 2.4) [3], and electrophilic reactivity at the C-5 carbon—all parameters that directly influence soil mobility, persistence, and nematocidal spectrum. This scenario is recommended for agrochemical R&D teams seeking to differentiate a new nematicide candidate from the prior art dichloromethyl benchmark through superior soil residence time or broader pest spectrum.

Synthetic Building Block for Heterocyclic Library Construction Requiring a Trichloromethyl Handle

The trichloromethyl group at C-5 serves as a versatile synthetic handle for further derivatization through nucleophilic displacement, oxidation, reduction, or substitution chemistry. As a research-grade building block available at ≥95% purity from multiple vendors , the compound is immediately deployable in parallel synthesis or microreactor-based library production workflows. The compact cyclopropyl ring at C-3 introduces conformational constraint without excessive steric bulk, making this compound suitable for diversity-oriented synthesis campaigns where both the C-3 and C-5 positions are intended as diversification points.

Physicochemical Probe Development for Membrane Permeability and Metabolic Stability Studies

With a computed XLogP3 of 2.4 and TPSA of 38.9 Ų [3], the target compound occupies a favorable drug-like physicochemical space distinct from its 3-isopropyl analog (CAS 1199-49-1), which is predicted to have higher lipophilicity. This difference enables the cyclopropyl compound to serve as a matched molecular pair with the isopropyl analog in membrane permeability assays (e.g., PAMPA, Caco-2) and metabolic stability studies (e.g., liver microsome assays). Procurement of both analogs from a common vendor such as CymitQuimica/Biosynth facilitates controlled head-to-head comparison experiments that isolate the impact of C-3 cyclopropyl versus isopropyl substitution on ADME parameters.

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